molecular formula C9H11Cl2N B2363743 3,4-dichloro-N-(propan-2-yl)aniline CAS No. 54962-86-6

3,4-dichloro-N-(propan-2-yl)aniline

Cat. No. B2363743
CAS RN: 54962-86-6
M. Wt: 204.09
InChI Key: APRDBMFEPXNCSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Physical And Chemical Properties Analysis

“3,4-dichloro-N-(propan-2-yl)aniline” has a molecular weight of 204.1 . It is a liquid at room temperature .

Scientific Research Applications

Nucleophilic Substitution Reactions

3,4-Dichloro-N-(propan-2-yl)aniline is involved in nucleophilic substitution reactions. For instance, the reaction of 2-chloropyridine-3,4-dicarbonitrile with anilines in propan-2-ol leads to the formation of 2-(arylamino)pyridin-3,4-dicarbonitriles (Fedoseev, Ershova, Lipin, Mel’nik, & Ershov, 2021).

Plant Metabolism Studies

Studies have been conducted to understand the metabolic fate of 3,4-dichloropropionanilide in plants like rice. These studies reveal that the molecule is cleaved, leading to the formation of metabolites including 3,4-dichloroaniline (Still, 1968).

Molecular Structure Investigations

The molecular structure of compounds such as 3,4-dichloro-1-nitro­benzene with aniline has been investigated. This study reports the formation of structures through hydrogen bonds and Cl⋯Cl interactions (Barnett, Johnston, Florence, & Kennedy, 2005).

Mesomorphic Properties Study

Research has been done on the effects of chloro and methyl derivatives of N-[4-(4-Substituted benzoyloxy)benzylidene]anilines, focusing on how chloro substitution affects transition temperatures in molecular compounds (Hasegawa, Masuda, Matsunaga, Seo, & Yasuhara, 1989).

Electrochemical Synthesis

The compound has been used in the electrochemical synthesis of novel polymers. For instance, a study on the synthesis of polymer based on aniline in aqueous solution discusses its application in solar cells (Shahhosseini, Nateghi, Kazemipour, & Zarandi, 2016).

Kinase Inhibition

It has been utilized in the optimization of quinolinecarbonitriles as potent inhibitors of Src kinase activity, which is crucial in cancer research (Boschelli et al., 2001).

properties

IUPAC Name

3,4-dichloro-N-propan-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl2N/c1-6(2)12-7-3-4-8(10)9(11)5-7/h3-6,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APRDBMFEPXNCSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=CC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dichloro-N-(propan-2-yl)aniline

Synthesis routes and methods

Procedure details

480.0 g (2.5 mol) of 3,4-dichloronitrobenzene were reacted in 2500 ml of butyl acetate under the reaction conditions described in Example 1 with 10 g of sulfited platinum catalyst F1OP. After the solvent had been distilled off in vacuo, the residue was fractionated to give 431.0 g of N-isopropyl-3,4-dichloroaniline at a purity of 98.9% (GC) in the boiling range 143° to 148° C. (13.33 to 16 bar), which corresponds to a yield of 84.5% of theory.
Quantity
480 g
Type
reactant
Reaction Step One
Quantity
2500 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
catalyst
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.